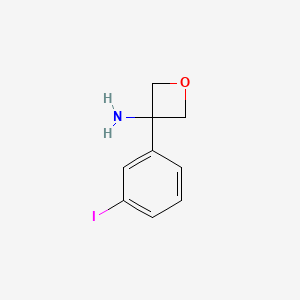

3-(3-Iodophenyl)oxetan-3-amine

Description

The structure of 3-(3-Iodophenyl)oxetan-3-amine brings together three key functionalities: an oxetane (B1205548) ring, an amino group at the 3-position, and a 3-iodophenyl moiety. This combination imparts a unique set of properties to the molecule, making it a valuable building block and a subject of study in various areas of organic chemistry.

Oxetane rings, four-membered cyclic ethers, have garnered considerable attention in modern chemical synthesis. acs.org Historically viewed as synthetically challenging and prone to ring-opening, recent advancements have transformed them into valuable motifs. acs.orgrsc.org Their incorporation into molecular scaffolds can significantly influence physicochemical properties. acs.org The strained nature of the four-membered ring, with a ring strain energy of approximately 25.5 kcal/mol, is a key feature that chemists can exploit for various transformations. beilstein-journals.org

The presence of an oxygen atom within the ring imparts polarity and the ability to act as a hydrogen bond acceptor, a property even stronger than that of other cyclic ethers and many carbonyl-containing functional groups. beilstein-journals.orgnih.gov This has led to the increasing use of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups in medicinal chemistry, often leading to improved solubility, metabolic stability, and lipophilicity of drug candidates. acs.orgnih.govnih.gov The three-dimensional and sp³-rich character of the oxetane ring is also highly desirable in modern drug discovery, moving away from flat, two-dimensional structures. nih.gov

| Property | Description | Significance in Synthesis |

|---|---|---|

| Structure | Four-membered cyclic ether. acs.org | Provides a unique three-dimensional scaffold. nih.gov |

| Polarity | The oxygen atom imparts significant polarity. acs.org | Enhances solubility and influences intermolecular interactions. acs.org |

| Hydrogen Bond Acceptor | Acts as a strong hydrogen bond acceptor. beilstein-journals.orgnih.gov | Can mimic the hydrogen bonding properties of carbonyl groups. nih.gov |

| Ring Strain | Approximately 25.5 kcal/mol. beilstein-journals.org | Can be harnessed as a driving force for ring-opening reactions. rsc.org |

The 3-aminooxetane scaffold is a particularly important building block in organic synthesis and medicinal chemistry. chemimpex.com The presence of the amino group at the 3-position provides a crucial handle for further functionalization through a variety of reactions, including amide couplings and reductive aminations. acs.org This versatility allows for the rapid generation of diverse molecular libraries. rsc.org

A key feature of the 3-aminooxetane moiety is its ability to modulate the basicity (pKa) of the nitrogen atom. nih.gov This is a critical parameter in drug design, as it influences properties such as solubility, cell permeability, and off-target interactions. acs.org The oxetane ring, due to its electron-withdrawing nature, can reduce the basicity of the adjacent amine. nih.gov Furthermore, 3-aminooxetanes have been explored as mimics of peptide bonds, offering potential advantages in terms of metabolic stability against enzymatic cleavage. acs.org Their ability to participate in [3+2] annulation reactions further highlights their utility in constructing complex heterocyclic systems. rsc.orgresearchgate.net

The 3-iodophenyl group is a vital component of this compound, primarily due to the reactivity of the carbon-iodine bond. Aryl halides, and iodoarenes in particular, are key substrates in a wide array of transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org These reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. acs.org

The relatively weak C-I bond makes iodophenyl derivatives highly reactive towards oxidative addition to low-valent transition metal catalysts, such as palladium(0) or nickel(0), which is the initial step in many cross-coupling catalytic cycles. uwindsor.caresearchgate.net This high reactivity allows for selective transformations even in the presence of other, less reactive, aryl halides like bromides or chlorides. The position of the iodine atom on the phenyl ring also influences reactivity and the spatial arrangement of the resulting products. The meta-substitution pattern in this compound provides a specific directional vector for building more complex molecular architectures. The iodophenyl group can be readily converted into other functional groups, further expanding the synthetic utility of this building block.

| Halogen | Relative Reactivity | Common Cross-Coupling Reactions |

|---|---|---|

| Iodo (I) | Highest | Suzuki-Miyaura, Heck, Stille, Sonogashira, Buchwald-Hartwig |

| Bromo (Br) | Intermediate | Suzuki-Miyaura, Heck, Stille, Sonogashira, Buchwald-Hartwig |

| Chloro (Cl) | Lowest | Suzuki-Miyaura (with specialized catalysts), Buchwald-Hartwig |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

3-(3-iodophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10INO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |

InChI Key |

XDXWHQAWKOSKIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)I)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Iodophenyl Oxetan 3 Amine and Functionalized Oxetanes

Strategies for Oxetane (B1205548) Ring Construction

The construction of the strained oxetane ring is a primary challenge in the synthesis of these molecules. Various strategies have been developed to overcome this hurdle, each with its own advantages and limitations.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the oxetane ring. The most common approach involves the formation of a C-O bond through an intramolecular Williamson etherification. acs.org This method typically requires a substrate with a hydroxyl group and a good leaving group in a 1,3-relationship. The kinetics for the formation of a four-membered ring are generally slower compared to three-, five-, or six-membered rings, making this a challenging transformation. acs.org Consequently, strong bases are often required to facilitate the cyclization of the halo-alkoxide intermediate. However, this can lead to side reactions such as Grob fragmentation, where the alkoxide fragments into an aldehyde and an alkene. acs.org Despite these challenges, intramolecular Williamson etherification remains a versatile method, particularly for the synthesis of complex oxetane-containing molecules. beilstein-journals.org

Another intramolecular approach involves the opening of a three-membered ring, such as an epoxide, which is thermodynamically driven by the release of ring strain. beilstein-journals.org This strategy provides a viable pathway to oxetane synthesis. Additionally, copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols has been shown to produce 2-methyleneoxetanes through a 4-exo ring closure. organic-chemistry.org

Utilization of Oxetan-3-one as a Key Synthetic Precursor

Oxetan-3-one has emerged as a crucial and versatile building block for the synthesis of a wide array of 3-substituted oxetanes. beilstein-journals.orgnih.gov Its commercial availability and the reactivity of its keto group make it an ideal starting material for introducing diverse functionalities at the C3 position. nih.govresearchgate.net The strain of the four-membered ring enhances the reactivity of the carbonyl group, facilitating reactions that might be less efficient with acyclic ketones. researchgate.net

One of the most powerful applications of oxetan-3-one is in reductive amination reactions to produce 3-aminooxetanes. acs.orgwikipedia.org This two-step, one-pot process involves the reaction of oxetan-3-one with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org This method provides a direct and efficient route to a variety of 3-aminooxetane derivatives.

Beyond reductive amination, oxetan-3-one can undergo various other transformations. For instance, Horner-Wadsworth-Emmons reactions with phosphonate (B1237965) esters can yield oxetan-3-ylidene acetates, which are valuable intermediates for further functionalization. mdpi.com Additionally, organometallic reagents can add to the carbonyl group to generate 3-hydroxyoxetane derivatives. acs.org

| Precursor | Reagents | Product | Reaction Type |

| Oxetan-3-one | Amine, NaBH3CN | 3-Aminooxetane | Reductive Amination |

| Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate, DBU | Methyl 2-(oxetan-3-ylidene)acetate | Horner-Wadsworth-Emmons |

| Oxetan-3-one | Grignard Reagent | 3-Alkyl/Aryl-3-hydroxyoxetane | Nucleophilic Addition |

Strain-Release Driven Modular Synthesis

The inherent strain of the oxetane ring, approximately 25.5 kcal/mol, can be harnessed as a thermodynamic driving force in synthetic transformations. beilstein-journals.org A recently developed modular and scalable two-step method for the synthesis of oxetane-based amide bioisosteres leverages this principle, starting from the readily available oxetan-3-one. nih.govresearchgate.net

This strategy involves the reaction of oxetan-3-one with an amine and benzotriazole (B28993) to form a stable amine-benzotriazole intermediate. nih.govthieme-connect.com The formation of this adduct is facilitated by the strain relief of the exocyclic double bond that would be present in the enamine intermediate. thieme-connect.com These "spring-loaded" adducts then react with a variety of organometallic reagents, such as Grignard reagents, under mild conditions to afford a diverse range of 3-aminooxetanes in good to high yields. researchgate.netresearchgate.net The simplicity and broad applicability of this method allow for the synthesis of derivatives that were previously difficult to obtain. nih.gov This strain-release strategy has also been implicated in the BF3·Et2O promoted [3+2] annulation of 3-aminooxetanes with 1,3,5-triazinanes to form imidazolidines. rsc.org

| Starting Material | Key Intermediate | Nucleophile | Product |

| Oxetan-3-one | Amine-benzotriazole adduct | Grignard Reagent | 3-Aminooxetane derivative |

| 3-Aminooxetane | N/A | 1,3,5-Triazinane | 4-Hydroxymethyl imidazolidine |

Photocatalytic Pathways for Oxetane Formation

Photocatalytic methods offer a powerful and often milder alternative for the construction and functionalization of oxetane rings. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis. nih.govnih.gov This reaction can be initiated by UV light and has been shown to produce highly substituted oxetanes, often with high diastereoselectivity. acs.org More recently, visible-light-mediated Paternò-Büchi reactions have been developed, offering a more benign approach. beilstein-journals.org

Visible-light photoredox catalysis has also been employed for the direct α-arylation of ethers, including oxetanes. researchgate.net In this process, a photocatalyst, often iridium-based, generates an α-oxyalkyl radical which can then undergo a Minisci-type coupling with electron-deficient heteroarenes. researchgate.net Furthermore, decatungstate photocatalysis has been used for the selective C(sp3)-H activation at the 2-position of oxetanes, allowing for the introduction of substituents at this position while preserving the oxetane ring. researchgate.net While these methods primarily focus on the functionalization of a pre-existing oxetane, they highlight the utility of photocatalysis in manipulating this heterocyclic system. A recent development has shown that chiral iridium photocatalysts can control the stereochemistry of the Paternò-Büchi reaction, yielding oxetane products with excellent enantiomeric excess. beilstein-journals.org

| Reaction | Reactants | Catalyst/Conditions | Product |

| Paternò-Büchi | Aldehyde/Ketone, Alkene | UV or Visible Light | Substituted Oxetane |

| α-Arylation | Oxetane, Heteroarene | Iridium photocatalyst, Persulfate | 2-Aryl-oxetane |

| C-H Activation | Oxetane, Olefin | Decatungstate, Irradiation | 2-Substituted Oxetane |

Iodocyclization Reactions in Oxetane Synthesis

Iodocyclization reactions provide a direct method for the synthesis of iodo-substituted heterocycles, including oxetanes. While less common than Williamson etherification, this approach can be effective for certain substrates. The synthesis of 3-iodooxetane (B1340047) itself can be achieved through the iodination of oxetane using iodine and an oxidizing agent. Another reported method involves the reaction of 3-bromooxetane (B1285879) with potassium iodide. Schauble and Rousseau have demonstrated the formation of oxetanes through iodonium (B1229267) and bromonium intermediates, respectively. illinois.edu An oxidative cyclization of Michael adducts of malonates with chalcones using iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide can lead to highly functionalized oxetanes with high diastereoselectivity, where the solvent plays a crucial role in directing the reaction towards either oxetane or cyclopropane (B1198618) formation. organic-chemistry.org

Targeted Synthesis of 3-Aminooxetane Derivatives

The 3-aminooxetane moiety is a particularly important pharmacophore, and its synthesis has been a major focus of research. As discussed previously, the most direct and widely used method for the synthesis of 3-aminooxetanes is the reductive amination of oxetan-3-one. acs.orgwikipedia.org This approach allows for the introduction of a wide variety of primary and secondary amines at the 3-position.

In addition to reductive amination, other methods for the synthesis of 3-aminooxetane derivatives have been developed. For example, 3-aminooxetanes can serve as versatile 1,3-amphoteric molecules in intermolecular annulation reactions to form various heterocycles. semanticscholar.org A modular, strain-release-driven approach starting from oxetan-3-one, an amine, and benzotriazole, followed by reaction with an organometallic reagent, provides access to a broad scope of 3-aminooxetanes. researchgate.netresearchgate.net

The synthesis of 3-(3-Iodophenyl)oxetan-3-amine would likely proceed through the reaction of oxetan-3-one with 3-iodoaniline (B1194756) under reductive amination conditions. Alternatively, a nucleophilic aromatic substitution reaction on a suitable precursor could be envisioned. The presence of the iodo-substituent on the phenyl ring makes this compound a valuable intermediate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.

| Synthetic Method | Starting Materials | Key Features |

| Reductive Amination | Oxetan-3-one, Amine | One-pot, mild conditions, broad amine scope. |

| Strain-Release Modular Synthesis | Oxetan-3-one, Amine, Benzotriazole, Organometallic reagent | Two-step, scalable, diverse products. |

| Intermolecular Annulation | 3-Aminooxetane, Polarized π-system | Forms various heterocyclic structures. |

Reactions Involving Oxetan-3-tert-butylsulfinimine

A direct and effective method for synthesizing 3-aminooxetanes involves the nucleophilic addition of organometallic reagents to oxetan-3-tert-butylsulfinimine. This approach provides access to a variety of structurally diverse 3-substituted 3-aminooxetanes. nih.gov

The synthesis of the key intermediate, oxetan-3-tert-butylsulfinimine, is achieved by the condensation of oxetan-3-one with 2-methyl-2-propanesulfinamide in the presence of titanium(IV) ethoxide. amazonaws.com

Synthesis of Oxetan-3-tert-butylsulfinimine amazonaws.com

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

|---|

Once prepared, the oxetan-3-tert-butylsulfinimine can be reacted with organometallic reagents, such as Grignard or organolithium species, to generate the desired 3-aminooxetane derivatives. For example, the addition of an aryl lithium species, generated in situ from an aryl bromide, to oxetan-3-tert-butylsulfinimine affords the corresponding 3-aryl-3-aminooxetane precursor. amazonaws.com

General Procedure for Aryl Addition to Oxetan-3-tert-butylsulfinimine amazonaws.com An aryl bromide is dissolved in tetrahydrofuran (B95107) (THF) and cooled to -78 °C. n-Butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring, a solution of oxetan-3-tert-butylsulfinimine in THF is added. The reaction is then warmed to room temperature and quenched. The product is a sulfinamide, which can be deprotected under acidic conditions to yield the free amine.

Aza-Michael Addition to Oxetan-3-ylidene Acetates

The aza-Michael addition of amines to α,β-unsaturated esters is a powerful C-N bond-forming reaction. This strategy has been successfully applied to the synthesis of 3-substituted 3-(acetoxymethyl)oxetane compounds. bohrium.commdpi.comnih.gov The key precursor, methyl 2-(oxetan-3-ylidene)acetate, is prepared from oxetan-3-one via a Horner-Wadsworth-Emmons reaction. bohrium.comnih.gov

The subsequent aza-Michael addition of various amines to methyl 2-(oxetan-3-ylidene)acetate proceeds efficiently to yield the target 3-aminooxetane derivatives. mdpi.com This method is compatible with a range of heterocyclic aliphatic and aromatic amines.

Aza-Michael Addition of Amines to Methyl 2-(oxetan-3-ylidene)acetate mdpi.com

| Amine | Product Yield |

|---|---|

| 4-(Boc-amino)piperidine | 58% |

This methodology provides a versatile route to functionalized oxetane amino acid derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net

Defluorosulfonylation Reactions for Aryl-Amino-Oxetane Formation

A novel and powerful method for the synthesis of 3-aryl-3-aminooxetanes is the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines. researchgate.net This reaction offers an alternative pathway to the typical reactivity of sulfonyl fluorides and mimics a standard amidation, allowing for the use of large amine libraries. researchgate.netresearchgate.net

The reaction is believed to proceed through the thermal formation of a planar oxetane carbocation, which is then trapped by an amine nucleophile. researchgate.net This process is highly tolerant of various functional groups.

Defluorosulfonylative Coupling of Oxetane Sulfonyl Fluorides with Amines researchgate.net

| Amine | Oxetane Sulfonyl Fluoride Aryl Group | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Morpholine | 4-Methoxyphenyl | Acetonitrile | 80 °C | 95% |

| Piperidine | 4-Chlorophenyl | Acetonitrile | 80 °C | 88% |

| Aniline | Phenyl | Acetonitrile | 80 °C | 75% |

This methodology provides a direct and efficient route to 3-aryl-3-aminooxetanes, including precursors to this compound, which are valuable as benzamide (B126) bioisosteres in drug design. researchgate.netresearchgate.net

Stereoselective Synthetic Approaches

The development of stereoselective methods for the synthesis of functionalized oxetanes is crucial, as stereochemistry often plays a critical role in the biological activity of drug candidates.

Enantioselective Methodologies for Oxetane Scaffolds

Significant progress has been made in the enantioselective synthesis of oxetane derivatives. One notable approach is the iridium-catalyzed enantioselective C-C coupling of primary alcohols and vinyl epoxides, which can be used to construct oxetanes bearing all-carbon quaternary stereocenters. nih.gov Another powerful strategy involves the use of chiral Brønsted acids to catalyze the asymmetric desymmetrization of oxetanes through intramolecular nucleophilic attack. nsf.gov

Biocatalysis has also emerged as a valuable tool for the enantioselective synthesis of oxetanes. Halohydrin dehalogenases (HHDHs) have been engineered to catalyze the enantioselective formation of chiral oxetanes from γ-haloalcohols with high efficiency and enantioselectivity (>99% ee). researchgate.net This biocatalytic platform is scalable and represents a green chemistry approach to chiral oxetane synthesis. researchgate.net

Diastereoselective Control in 3-Aminooxetane Synthesis

Control of diastereoselectivity is also a key aspect of 3-aminooxetane synthesis. The Paternò-Büchi photochemical [2+2] cycloaddition of aryl aldehydes with N-acyl enamines can produce 3-aminooxetane derivatives with high diastereoselectivity, favoring the cis configuration between the aryl group and the amine. acs.org

Furthermore, 3-aminooxetanes themselves can act as versatile 1,3-amphoteric molecules in intermolecular annulation reactions. These reactions, for example with isothiocyanates or carbon dioxide, proceed with inherent diastereocontrol to form various heterocyclic systems. nih.gov

Flow Chemistry and Continuous Manufacturing Techniques for Oxetane Synthesis

Flow chemistry, or continuous manufacturing, is an increasingly important technology in the pharmaceutical industry, offering advantages in terms of safety, efficiency, scalability, and process control over traditional batch processing. pharmasalmanac.commdpi.comd-nb.info The use of microreactors with small channel dimensions provides excellent heat and mass transfer, allowing for reactions to be run under conditions that may be hazardous or difficult to control in batch reactors. pharmasalmanac.com

This technology is well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including oxetane derivatives. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved selectivity, and fewer impurities. pharmasalmanac.comarabjchem.org While specific examples for the continuous flow synthesis of this compound are not detailed in the provided search results, the general principles of flow chemistry are applicable to many of the synthetic steps described herein. The modular nature of flow chemistry setups also allows for the integration of multiple reaction and purification steps into a single, automated sequence, significantly reducing manufacturing time. mdpi.comasymchem.com

Strategic Incorporation and Elaboration of the Iodine Substituent

The iodine atom attached to the phenyl ring of this compound acts as a key functional group, opening up numerous avenues for chemical modification. This strategic placement facilitates the introduction of diverse molecular features at a late stage of synthesis, a highly valued approach in the development of new drugs and materials. The carbon-iodine bond is readily transformed through various metal-catalyzed reactions and exchange processes, offering a robust platform for creating a wide range of molecular structures.

Halogen-Lithium Exchange Reactions in Functionalized Oxetane Synthesis

Halogen-lithium exchange is a fundamental and dependable organometallic reaction for converting aryl halides into highly reactive organolithium species. wikipedia.org For this compound, this reaction provides a direct pathway to a nucleophilic aryl intermediate, which can subsequently react with a wide array of electrophiles. The procedure typically involves treating the iodo-substituted oxetane with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures to minimize side reactions. orgsyn.orgbyu.edu

The resulting lithiated oxetane derivative is a powerful nucleophile, capable of participating in various synthetic transformations. For instance, it can react with carbon dioxide to form a carboxylic acid (carbonation), with phosphorylating agents, or with aldehydes and ketones to create new carbon-carbon bonds. The success of these reactions is highly dependent on the choice of solvent and temperature, with ethereal solvents such as tetrahydrofuran (THF) and diethyl ether being commonly utilized. byu.edu

Table 1: Examples of Products from Halogen-Lithium Exchange Reactions

| Reagent | Electrophile | Product |

| n-Butyllithium | Carbon Dioxide | 3-(3-Carboxyphenyl)oxetan-3-amine |

| tert-Butyllithium | N,N-Dimethylformamide | 3-(3-Formylphenyl)oxetan-3-amine |

| n-Butyllithium | Chlorotrimethylsilane | 3-(3-(Trimethylsilyl)phenyl)oxetan-3-amine |

Palladium-Mediated Cross-Coupling Reactions of Aryl Iodides in Oxetane Derivatives

Palladium-catalyzed cross-coupling reactions represent some of the most powerful and versatile methods in modern organic synthesis. sigmaaldrich.com The presence of the iodine atom in this compound makes it an ideal substrate for these transformations, enabling the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction facilitates the formation of biaryl compounds through the palladium-catalyzed reaction of an organoboron compound (commonly a boronic acid or ester) with an organohalide. arkat-usa.org In the case of this compound, this method allows for the introduction of a diverse range of aryl and heteroaryl groups at the 3-position of the phenyl ring. scielo.brresearchgate.net

Essential components for a successful Suzuki-Miyaura coupling include a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (such as Na₂CO₃ or K₃PO₄), and an appropriate solvent system (for example, toluene (B28343)/water or dioxane/water). The specific choice of these reagents can have a significant impact on the reaction's yield and applicability.

Table 2: Examples of Suzuki-Miyaura Coupling Products

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Biphenyl-3-yl)oxetan-3-amine |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-(3-(Pyridin-3-yl)phenyl)oxetan-3-amine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 3-(4'-Methoxybiphenyl-3-yl)oxetan-3-amine |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.org For this compound, this provides a direct method for synthesizing arylalkynes, which are valuable building blocks in organic synthesis. scielo.org.mxscirp.orgresearchgate.net

The reaction is generally carried out using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt like CuI, an amine base such as triethylamine (B128534) or diisopropylamine, and a solvent like THF or DMF. organic-chemistry.org

Table 3: Examples of Sonogashira Coupling Products

| Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 3-(3-(Phenylethynyl)phenyl)oxetan-3-amine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 3-(3-((Trimethylsilyl)ethynyl)phenyl)oxetan-3-amine |

| Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Triethylamine | 3-(3-(3-Hydroxyprop-1-yn-1-yl)phenyl)oxetan-3-amine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is of great significance in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov Starting with this compound, this method can be employed to introduce a wide variety of primary and secondary amines and other nitrogen-containing functional groups.

The catalytic system for the Buchwald-Hartwig amination typically involves a palladium precursor, a bulky, electron-rich phosphine (B1218219) ligand (such as BINAP or XPhos), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.org

Table 4: Examples of Buchwald-Hartwig Amination Products

| Amine | Palladium Catalyst | Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | 3-(3-(Phenylamino)phenyl)oxetan-3-amine |

| Morpholine | Pd(OAc)₂ | XPhos | LiHMDS | 3-(3-(Morpholin-4-yl)phenyl)oxetan-3-amine |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 3-(3-(Benzylamino)phenyl)oxetan-3-amine |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane reagent. organic-chemistry.orgwikipedia.org A significant advantage of the Stille coupling is the stability of the organostannane reagents, which are compatible with a wide range of functional groups. This allows for the synthesis of complex molecules from this compound without requiring extensive use of protecting groups. nih.gov

A typical Stille coupling reaction utilizes a palladium catalyst, such as Pd(PPh₃)₄, and is often conducted in a non-polar solvent like toluene or THF. libretexts.org

Table 5: Examples of Stille Coupling Products

| Organostannane | Catalyst | Product |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-(3-Vinylphenyl)oxetan-3-amine |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 3-(Biphenyl-3-yl)oxetan-3-amine |

| (Thiophen-2-yl)tributylstannane | Pd(dppf)Cl₂ | 3-(3-(Thiophen-2-yl)phenyl)oxetan-3-amine |

Chemical Reactivity and Transformations of the 3 3 Iodophenyl Oxetan 3 Amine Scaffold

Ring-Opening Reactions of Oxetanes

The significant ring strain and polarized carbon-oxygen bonds within the oxetane (B1205548) ring facilitate its cleavage. beilstein-journals.org These reactions can be initiated by acids, bases, or nucleophiles, and can proceed via intermolecular or intramolecular pathways. researchgate.netbeilstein-journals.org The substitution pattern on the oxetane ring dictates the regioselectivity of the ring-opening process. For a 3,3-disubstituted oxetane such as 3-(3-Iodophenyl)oxetan-3-amine, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 positions.

The oxetane ring can be opened by a diverse array of nucleophiles, a reaction driven by the release of ring strain. acs.org This transformation is a powerful method for creating 1,3-difunctionalized acyclic compounds. The reaction generally requires activation, often by a Lewis or Brønsted acid, to enhance the electrophilicity of the ring carbons. However, strong nucleophiles can also open the ring under neutral or basic conditions.

Common nucleophiles employed in these reactions include:

S-Nucleophiles : Thiols and their corresponding lithium mercaptides are effective for oxetane ring-opening. researchgate.net

N-Nucleophiles : Amines can serve as nucleophiles, leading to the formation of 1,3-diamines or amino alcohols. Tertiary amines, in particular, have been shown to catalyze the ring-opening of related epoxides, suggesting a similar reactivity profile. rsc.orgresearchgate.net

O-Nucleophiles : Alcohols and water can act as nucleophiles, especially under acidic catalysis, to yield 1,3-diols or their monoethers.

C-Nucleophiles : Soft carbon nucleophiles are also capable of participating in these reactions. beilstein-journals.org

The general scheme for nucleophilic ring-opening of the this compound scaffold is presented below, resulting in a 1,3-disubstituted propane derivative.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu-H) | Resulting Functional Group at C1 | Product Class |

| Thiol (R-SH) | Thioether (-S-R) | 1-amino-1-aryl-3-thiopropane |

| Amine (R₂-NH) | Amine (-NR₂) | 1,3-diamine derivative |

| Alcohol (R-OH) | Ether (-O-R) | 1-amino-1-aryl-3-alkoxypropane |

| Water (H₂O) | Alcohol (-OH) | 1-amino-1-arylpropane-3-ol |

Acid catalysis is a common strategy to facilitate the ring-opening of oxetanes with weaker nucleophiles. The reaction mechanism initiates with the protonation of the oxetane oxygen atom by a Brønsted acid or coordination to a Lewis acid. This activation makes the oxetane ring significantly more electrophilic.

The subsequent step involves the nucleophilic attack at one of the ring carbons (C2 or C4). For asymmetric oxetanes, the regioselectivity of this attack is influenced by both steric and electronic factors. In the case of this compound, the attack would occur at the methylene carbons. The process follows an SN2-like pathway, resulting in the inversion of stereochemistry if the carbon atom is chiral. The transition state has significant carbocationic character, and factors that stabilize a positive charge can influence the regiochemical outcome. While C-O bond cleavage is typical, the stability of a potential tertiary carbocation at the C3 position, stabilized by the adjacent aryl group, is a crucial consideration in the reactivity of 3-aryl-3-aminooxetanes. thieme.de

Oxetane rings can also be opened via intramolecular nucleophilic attack, leading to the formation of new heterocyclic systems. This strategy provides a route to complex molecular architectures from simple substrates. A notable example involves the intramolecular ring-opening of oxetane carboxamides. nih.gov

In this process, the amine of a precursor like this compound would first be acylated with a molecule containing a tethered nucleophile, such as a nitrogen heterocycle. Under suitable conditions, typically basic and metal-free, the tethered nucleophile attacks the oxetane ring. nih.gov This intramolecular cyclization results in the formation of a bicyclic or spirocyclic product, incorporating the original oxetane carbons into a new, larger ring system. This one-pot amide formation followed by cyclization offers a high degree of molecular complexity from readily available starting materials. nih.gov

Ring Expansion Reactions of Oxetanes

Beyond ring-opening, the strained oxetane scaffold can undergo ring expansion reactions to form more stable five- or six-membered heterocycles. beilstein-journals.org These transformations are valuable for synthesizing tetrahydrofurans and other related structures. A common method for achieving a one-carbon insertion is the reaction with sulfur-stabilized carbanions, such as those used in the Corey-Chaykovsky reaction. nih.gov When an excess of a sulfur ylide is reacted with an oxetane under elevated temperatures, a ring expansion can occur to produce a tetrahydrofuran (B95107) derivative. nih.govbeilstein-journals.org This provides a potential pathway to convert the this compound scaffold into a 4-(3-Iodophenyl)tetrahydrofuran-4-amine derivative.

Functional Group Interconversions of the Amine Moiety

The primary amine of this compound is a key site for synthetic elaboration. It can undergo a variety of transformations common to primary amines, including alkylation, arylation, and acylation.

Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry. nih.gov The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This reaction is crucial because the resulting 3-amido-3-aryloxetane motif is considered a valuable bioisostere for the commonly occurring benzamide (B126) pharmacophore. thieme.denih.gov

The coupling is typically facilitated by a range of reagents designed to activate the carboxylic acid component, enabling efficient reaction with the amine. This disconnection, which is comparable to a standard amidation, allows for the coupling of the amino-oxetane core with vast libraries of existing carboxylic acids. nih.gov

Table 2: Common Reagents for Amide Coupling

| Coupling Reagent(s) | Abbreviation | Description |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | EDC / HOBt | A widely used water-soluble carbodiimide system that forms an active ester intermediate. nih.gov |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A phosphonium-based reagent known for high efficiency and suppression of side reactions. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | An aminium-based reagent that is highly effective for coupling sterically hindered amines and acids. |

| Isobutyl chloroformate / Triethylamine (B128534) | Forms a mixed anhydride with the carboxylic acid, which then reacts with the amine. nih.gov |

This reactivity allows for the late-stage functionalization of complex molecules and the generation of diverse chemical libraries for drug discovery programs. thieme.deresearchgate.net

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the alkylation of primary amines. masterorganicchemistry.comnih.gov This two-step, one-pot process involves the reaction of the primary amine of the this compound scaffold with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com This strategy avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired selectivity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.orgresearchgate.net Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.commdma.ch Sodium triacetoxyborohydride is another mild and selective reagent for this purpose. organic-chemistry.orgresearchgate.net The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. nih.govorganic-chemistry.org

Sequential reductive aminations can also be performed to synthesize tertiary amines by reacting the initial primary amine with one carbonyl compound, followed by a second reductive amination with a different aldehyde or ketone. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, cost-effective reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.commdma.ch |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. libretexts.orgpressbooks.pub The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The leaving group is then eliminated, restoring the aromaticity of the ring. openstax.org

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.comfishersci.co.uk These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. openstax.orgchemistrysteps.com

In the case of this compound, the aryl ring is not strongly activated. The iodo group is a good leaving group, but the 3-aminooxetan substituent is not a potent electron-withdrawing group. Therefore, SNAr reactions on this scaffold are generally unfavorable under standard conditions. libretexts.orgchemistrysteps.com For such a reaction to occur, the aromatic ring would likely require the introduction of additional, powerful electron-withdrawing substituents at the ortho or para positions relative to the iodine atom.

Sulfonylation Reactions

The primary amine of the this compound scaffold readily undergoes sulfonylation to form sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. ucl.ac.uknih.gov The synthesis typically involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.govresearchgate.net

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. The versatility of this reaction allows for the introduction of a vast range of substituents (R-groups) onto the sulfonamide nitrogen, depending on the sulfonyl chloride used. This enables fine-tuning of the physicochemical and biological properties of the resulting molecule.

Table 2: General Sulfonylation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Further Derivatization of the Aryl Iodide Moiety via Cross-Coupling

The aryl iodide functionality of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org These reactions significantly expand the structural diversity achievable from this scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide variety of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups. libretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, leading to the synthesis of aryl-substituted alkynes. researchgate.net These products can serve as valuable intermediates for further transformations.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, providing a route to substituted styrenyl derivatives and other unsaturated systems. nih.govwiley-vch.de

Table 3: Cross-Coupling Reactions of the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-(3-R-phenyl)oxetan-3-amine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 3-(3-(R-ethynyl)phenyl)oxetan-3-amine |

Computational and Theoretical Studies of 3 3 Iodophenyl Oxetan 3 Amine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. These methods are invaluable for predicting molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. nih.govmdpi.com For 3-(3-Iodophenyl)oxetan-3-amine, DFT calculations would be employed to determine key electronic parameters. The presence of the electronegative oxygen atom in the oxetane (B1205548) ring and the iodine atom on the phenyl ring significantly influences the electron distribution across the molecule.

DFT studies on analogous 3-aryl-oxetanes have shown that the oxetane ring has a significant inductive electron-withdrawing effect. nih.gov This effect, propagated through the sigma framework, can influence the basicity of the proximal amine group. nih.gov In the case of this compound, the iodine atom, being a halogen, also exerts an electron-withdrawing inductive effect, while simultaneously being capable of halogen bonding. oatext.comnih.gov

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of DFT studies. The energy and distribution of these orbitals are fundamental to understanding a molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Table 1: Predicted Electronic Properties from DFT Calculations for this compound and Analogues

| Parameter | Predicted Trend for this compound | Rationale |

|---|---|---|

| HOMO Energy | Relatively high, localized on the iodophenyl ring and amine nitrogen | The iodine and amine lone pairs contribute to the HOMO. |

| LUMO Energy | Relatively low, distributed over the aromatic ring and C-I bond | The antibonding orbitals of the phenyl ring and the C-I bond are likely contributors. |

| HOMO-LUMO Gap | Moderate | Influenced by both the electron-donating amine and the electron-withdrawing iodine and oxetane oxygen. |

| Dipole Moment | Significant | Due to the presence of highly electronegative oxygen and iodine atoms, and the polar amine group. nih.gov |

The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Conformational analysis and geometry optimization studies are therefore essential to identify the most stable conformations of this compound. While the oxetane ring is nearly planar, the introduction of substituents can lead to a more puckered conformation. mdpi.comacs.org

Computational studies have suggested that the oxetane ring can act as a "conformational lock," rigidifying the structure of a molecule. acs.org For this compound, the key conformational variables would be the orientation of the 3-iodophenyl group relative to the oxetane ring and the rotational barriers around the C-N bond of the amine.

Geometry optimization calculations, typically performed using DFT or other ab initio methods, would be used to find the minimum energy structures. nih.gov X-ray crystallography of related 3,3-disubstituted oxetanes reveals that the aromatic ring on the oxetane is often nearly orthogonal to the pseudocarbonyl plane of the oxetane ring. nih.gov This increased three-dimensionality is a desirable feature in drug design. nih.gov

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and simulations are used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological macromolecule.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing a dynamic picture of its stability and flexibility. acs.org For this compound, MD simulations in an aqueous environment would reveal the stability of its preferred conformations and the dynamics of the interactions between the molecule and water.

Studies on peptides incorporating oxetanes have utilized MD simulations to understand the structural impact of the oxetane modification. acs.org Similarly, MD simulations of this compound would allow for the analysis of the root-mean-square deviation (RMSD) of the atomic positions to assess conformational stability and the analysis of dihedral angles to understand the flexibility of the molecule.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the absence of a known specific target for this compound, docking studies would be performed against a panel of relevant biological targets, such as kinases or G-protein coupled receptors, where similar aryl-heterocyclic scaffolds have shown activity. The docking process involves placing the ligand (this compound) into the binding site of the receptor and scoring the different poses based on their predicted binding affinity.

Docking studies on other oxetane-containing inhibitors have shown that the oxetane oxygen can act as a hydrogen bond acceptor, interacting with key residues in the active site. nih.gov The 3-iodophenyl group could participate in hydrophobic or halogen bonding interactions, while the amine group could form hydrogen bonds or salt bridges.

Table 2: Potential Interactions of this compound in a Hypothetical Active Site

| Molecular Moiety | Potential Interaction Type | Possible Interacting Residues |

|---|---|---|

| Oxetane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Amine Group | Hydrogen Bond Donor/Acceptor, Salt Bridge | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| 3-Iodophenyl Ring | Hydrophobic, π-π Stacking, Halogen Bonding | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on a set of known active molecules or from the structure of a ligand-receptor complex.

For this compound and its analogues, a pharmacophore model would typically consist of features such as a hydrogen bond acceptor (the oxetane oxygen), a hydrogen bond donor (the amine group), and an aromatic/hydrophobic feature (the iodophenyl ring). This model could then be used as a 3D query to screen large compound libraries to identify novel molecules with potentially similar biological activity. nih.gov

The principles of ligand design based on such a pharmacophore would involve modifying the core structure to optimize its fit to the pharmacophore and to enhance its drug-like properties. For example, the substitution pattern on the phenyl ring could be varied to improve binding affinity or selectivity, or the amine group could be further functionalized to introduce additional interaction points. nih.gov The oxetane scaffold itself is often used in ligand design to improve properties such as solubility and metabolic stability. nih.gov

Chemical Space Exploration and Diversity Analysis

The exploration of chemical space provides a framework for understanding the diversity and potential of a class of molecules. For this compound and its analogues, this involves mapping their physicochemical properties to understand how structural modifications influence their behavior in biological systems.

Mapping Chemical Space of Oxetane Derivatives

The chemical space of 3-amino-3-aryloxetane derivatives can be mapped by calculating a range of physicochemical descriptors. These descriptors help in positioning the molecules within a multi-dimensional property space, allowing for comparisons and the identification of trends. Key properties include lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors.

The oxetane ring, being a small, polar, and three-dimensional motif, significantly influences these properties. nih.gov Its presence is known to reduce lipophilicity and increase the sp³ character of a molecule, which can lead to improved solubility and metabolic stability. nih.govnih.gov

Below is a data table of calculated physicochemical properties for this compound and a selection of its analogues. These in silico predictions are valuable for prioritizing the synthesis of compounds with desirable drug-like properties.

| Compound Name | Structure | Molecular Formula | Calculated logP | TPSA (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | This compound | C₉H₁₀INO | 2.2 | 38.7 | 275.09 |

| 3-Phenyloxetan-3-amine | 3-Phenyloxetan-3-amine | C₉H₁₁NO | 1.1 | 38.7 | 149.19 |

| 3-(3-Chlorophenyl)oxetan-3-amine | 3-(3-Chlorophenyl)oxetan-3-amine | C₉H₁₀ClNO | 1.8 | 38.7 | 183.63 |

| 3-(3-Methoxyphenyl)oxetan-3-amine | 3-(3-Methoxyphenyl)oxetan-3-amine | C₁₀H₁₃NO₂ | 1.2 | 47.9 | 179.22 |

Matched Molecular Pair (MMP) Analysis for Bioisosteric Relationships

Aryl amino-oxetanes are considered promising bioisosteres for benzamides, offering comparable polarity and lone pair orientation. MMP analysis can quantify the impact of replacing a functional group on the phenyl ring of 3-amino-3-phenyloxetane derivatives. For instance, the introduction of a halogen, such as iodine, can significantly alter properties like lipophilicity and metabolic stability.

The following table presents a hypothetical MMP analysis to illustrate the potential impact of substituting a hydrogen atom with an iodine atom on the phenyl ring of a 3-amino-3-aryloxetane scaffold. Such an analysis would typically be based on a large dataset of experimental or high-quality predicted values.

| Molecular Pair | Transformation | Property Change (Δ) | Comment |

|---|---|---|---|

| 3-Phenyloxetan-3-amine vs. This compound | H → I | ΔlogP ≈ +1.1 | Increases lipophilicity, potentially enhancing membrane permeability but may also increase binding to off-target hydrophobic pockets. |

| Generic Aryl-H vs. Aryl-I | H → I | ΔMetabolic Stability | The introduction of a halogen can block sites of metabolism, potentially increasing the half-life of the compound. |

Studies have shown that the amino-oxetane motif can exhibit remarkable stability under acidic and basic conditions and can lead to higher aqueous solubility compared to its amide bioisosteres. Furthermore, desirable properties such as low logD and high metabolic stability can be maintained, highlighting the potential of amino-oxetanes as valuable design elements in drug discovery.

Bioisosteric and Scaffold Design Principles in Chemical Biology Research

The Oxetane (B1205548) Moiety as a Bioisostere

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry due to their unique combination of properties, including low molecular weight, polarity, and a distinct three-dimensional structure. nih.gov These characteristics make them attractive replacements for other common functional groups in efforts to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. acs.orgresearchgate.net

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane ring is a well-established strategy in medicinal chemistry. nih.gov Pioneering work demonstrated that this substitution can effectively block metabolically labile C-H bonds, a common vulnerability in molecules containing gem-dimethyl groups, without the associated increase in lipophilicity that often accompanies the addition of alkyl groups. nih.govacs.org The polar nature of the oxetane's ether oxygen can lead to significant improvements in aqueous solubility. researchgate.net For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility by a factor ranging from 4 to over 4000, while often simultaneously reducing the rate of metabolic degradation. researchgate.net This makes the oxetane-for-gem-dimethyl swap a valuable tactic for improving the drug-like properties of a molecule. nih.govnih.gov

The oxetane ring is also considered a compelling bioisostere for the carbonyl group found in ketones, esters, and amides. acs.orgnih.gov The oxetane oxygen has a similar capacity to accept hydrogen bonds as a carbonyl oxygen. chigroup.site However, oxetanes offer a key advantage in terms of chemical and metabolic stability. nih.govchigroup.site Carbonyl groups can be susceptible to enzymatic modification, epimerization of adjacent stereocenters, and inherent electrophilic reactivity. chigroup.site The oxetane ring is generally more stable and less prone to such transformations, making it a robust replacement that can maintain or improve biological activity while mitigating potential liabilities associated with the carbonyl moiety. nih.govchigroup.site

In certain structural contexts, particularly in spirocyclic systems, oxetanes can serve as effective bioisosteres for the morpholine ring. nih.gov A notable example is found in the development of the spleen tyrosine kinase (SYK) inhibitor, lanraplenib. nih.govacs.org In this case, a piperazine-oxetane moiety was successfully employed as a more metabolically stable isostere for a morpholine group. nih.govacs.org This substitution not only improved metabolic stability but also helped to reduce the planarity of the molecule, which can be beneficial for optimizing drug-like properties. nih.govacs.org

Aryl amino-oxetanes, such as 3-(3-Iodophenyl)oxetan-3-amine, present an exciting potential as bioisosteres for benzamides, a pharmacophore present in numerous approved drugs. nih.govdigitellinc.com The replacement of an amide with an amino-oxetane can lead to several beneficial changes in molecular properties. Matched molecular pair analysis has shown that amino-oxetanes can exhibit comparable or improved physicochemical profiles to their amide counterparts. chemrxiv.org

Key design considerations include:

Solubility and Stability : Amino-oxetanes have demonstrated higher aqueous solubility and remarkable stability under both acidic and basic conditions compared to amides. digitellinc.com

Lipophilicity and Metabolism : Desirable properties such as low lipophilicity (LogD) and high metabolic stability are often maintained when transitioning from an amide to an amino-oxetane. digitellinc.com

Conformational Differences : While amides are planar, amino-oxetanes adopt a more three-dimensional conformation. digitellinc.com This can be advantageous for exploring different regions of a binding pocket. However, the exit vectors from the amino-oxetane core differ from those of a planar amide, a critical consideration for maintaining appropriate interactions with a biological target. chemrxiv.org

Hydrogen Bonding : Amino-oxetanes retain both the hydrogen-bond acceptor (oxygen atom) and hydrogen-bond donor (amine) capabilities of the amide group they replace. chemrxiv.org

The table below summarizes a comparison of properties between benzamides and their aryl amino-oxetane bioisosteres based on research findings.

| Property | Benzamide (B126) | Aryl Amino-Oxetane | Reference |

| Planarity | Planar | 3-Dimensional | digitellinc.com |

| Aqueous Solubility | Lower | Higher | digitellinc.comchemrxiv.org |

| Chemical Stability | Susceptible to hydrolysis | High stability in acidic/basic conditions | digitellinc.com |

| H-Bonding | Acceptor & Donor | Acceptor & Donor | chemrxiv.org |

Influence of the Oxetane Ring on Molecular Properties (Theoretical Framework)

Beyond its utility as a bioisosteric replacement, the introduction of an oxetane ring can have profound and predictable effects on the fundamental properties of a molecule. Its inherent polarity and strong inductive electron-withdrawing effect can be strategically employed to modulate characteristics like basicity. nih.govacs.org

The electronegative oxygen atom within the strained four-membered ring gives the oxetane motif a powerful inductive electron-withdrawing effect. nih.gov When placed in proximity to a basic functional group, such as an amine, the oxetane ring can significantly reduce its basicity (pKa). This effect is most pronounced when the oxetane is directly attached to the carbon bearing the amine (α-position) and diminishes with increasing distance. acs.org

This modulation of pKa is a crucial tool in drug design. High basicity can sometimes lead to undesirable effects, such as poor selectivity or off-target toxicities. nih.govacs.org By strategically positioning an oxetane, medicinal chemists can fine-tune the pKa of a basic center to an optimal range, thereby mitigating these issues. acs.org

The table below illustrates the theoretical impact of an oxetane ring on the pKa of a nearby amine as a function of its position.

| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) | Reference |

| α (alpha) | 2.7 | nih.govacs.org |

| β (beta) | 1.9 | acs.org |

| γ (gamma) | 0.7 | acs.org |

| δ (delta) | 0.3 | acs.orgacs.org |

Contribution to Three-Dimensionality (Fsp3 Content)

In contemporary drug discovery, there is a significant emphasis on moving away from flat, aromatic-rich molecules towards structures with greater three-dimensionality. This is often quantified by the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 content is associated with improved physicochemical properties, such as enhanced aqueous solubility, and can lead to greater target selectivity by enabling more specific and complex interactions within a protein's binding pocket. researchgate.net

The oxetane ring, being a saturated four-membered heterocycle, is a prime contributor to the three-dimensional character of a molecule. nih.govdigitellinc.com The three tetrahedral, sp3-hybridized carbon atoms within the oxetane scaffold inherently impart a non-planar geometry. nih.gov This structural feature allows molecules like this compound to explore novel chemical space that is inaccessible to their flatter, aromatic counterparts. digitellinc.com The incorporation of such sp3-rich fragments is a validated strategy for improving pharmacokinetic and toxicity profiles in drug candidates. digitellinc.com

| Solubility | Increased three-dimensionality often correlates with improved aqueous solubility. researchgate.netnih.gov | Enhances developability of drug candidates. |

Modulation of Hydrogen Bonding Capabilities

The ability to form hydrogen bonds is critical for molecular recognition at biological targets. The this compound scaffold possesses functionalities that can both accept and donate hydrogen bonds.

The oxygen atom within the oxetane ring is a potent hydrogen-bond acceptor. nih.govu-tokyo.ac.jpenamine.net Due to the ring strain in the four-membered system, the C–O–C bond angle is compressed, which in turn exposes the oxygen's lone pair of electrons, making them more available for interaction. nih.govacs.org Studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and are competitive with many carbonyl functional groups, such as those found in esters and ketones. nih.govacs.org This capability allows the oxetane motif to mimic the hydrogen-bonding pattern of a carbonyl group while offering greater metabolic stability. enamine.netacs.org

Furthermore, the primary amine at the 3-position of the ring is a versatile hydrogen-bonding group, capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). warwick.ac.uk This dual capacity is crucial in peptidomimetics, where replicating the hydrogen bonding patterns of the peptide backbone is essential for maintaining biological activity. warwick.ac.uknih.gov

Table 2: Hydrogen Bond Acceptor Capacity Comparison

| Functional Group | H-Bond Acceptor Strength | Source |

|---|---|---|

| Amides | Strongest | acs.org |

| Oxetanes | Strong (Comparable to Ketones/Esters) | nih.govacs.org |

| Ketones / Esters | Strong | acs.org |

Strategic Utilization in Chemical Biology Probe and Ligand Design

The unique properties of the amino-oxetane scaffold make it a strategic tool for designing sophisticated probes and ligands for chemical biology research.

Principles for Designing Oxetane-Containing Ligands

The incorporation of an oxetane ring into a ligand is a deliberate design choice aimed at optimizing multiple molecular properties simultaneously. The primary principles guiding this strategy include bioisosteric replacement and the fine-tuning of physicochemical characteristics. drughunter.comresearchgate.net

Bioisosteric Replacement : The oxetane motif is widely used as a bioisostere—a chemical substitute—for other common functional groups. drughunter.com

Carbonyl Surrogate : Oxetanes can replace metabolically vulnerable carbonyl groups. nih.govenamine.netresearchgate.net They possess a similar dipole moment and hydrogen-bond accepting capability but are resistant to enzymatic reduction or attack at the alpha-position. acs.org

gem-Dimethyl Surrogate : An oxetane can substitute for a gem-dimethyl group, occupying a similar volume while introducing polarity. u-tokyo.ac.jpresearchgate.netnih.gov This strategic replacement often leads to a dramatic increase in aqueous solubility and a reduction in lipophilicity without significantly altering the molecule's steric profile. enamine.netresearchgate.net

Modulation of Physicochemical Properties :

Solubility and Lipophilicity : As a small, polar heterocycle, the oxetane ring significantly enhances the aqueous solubility of a compound while reducing its lipophilicity (LogD). nih.govresearchgate.net Replacing a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude. researchgate.net

Metabolic Stability : The oxetane ring is generally robust and can be used to block metabolically labile sites on a molecule, thereby reducing clearance and improving its pharmacokinetic profile. nih.govu-tokyo.ac.jp

Basicity (pKa) Reduction : The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov When placed adjacent to an amine, as in this compound, this effect significantly lowers the basicity (pKa) of the amine by approximately 2-3 pKa units. nih.govdrughunter.com This modulation can be crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG liability), and improving oral bioavailability. drughunter.comnih.gov

Table 3: Physicochemical Effects of Bioisosteric Replacement with Oxetane

| Original Group | Property Modified | Effect of Oxetane Replacement |

|---|---|---|

| gem-Dimethyl | Aqueous Solubility | Significantly Increased researchgate.net |

| Lipophilicity (LogD) | Decreased nih.gov | |

| Metabolic Stability | Generally Increased u-tokyo.ac.jp | |

| Carbonyl | Metabolic Stability | Significantly Increased enamine.net |

| Hydrogen Bonding | Maintained (Acceptor) acs.org |

Applications in Peptidomimetics (Theoretical Design)

Peptide-based therapeutics often suffer from poor metabolic stability due to their susceptibility to cleavage by proteases. warwick.ac.uk Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The amino-oxetane core is an excellent building block for this purpose.

The theoretical design principle involves replacing a standard amino acid residue or an amide bond within a peptide sequence with a non-hydrolyzable oxetanylamine fragment. nih.govacs.org This substitution achieves several key objectives:

Proteolytic Resistance : The oxetane-based linkage is not an amide and is therefore resistant to degradation by proteases, which would enhance the in vivo half-life of the peptide analogue. warwick.ac.ukh1.co

Structural Mimicry : The amino-oxetane unit maintains the crucial hydrogen bond donor and acceptor pattern found in a natural peptide backbone, allowing it to replicate essential secondary structures required for biological activity. warwick.ac.uknih.gov

Conformational Constraint : The rigid four-membered ring introduces a conformational constraint into the peptide backbone. warwick.ac.uk Molecular dynamics simulations suggest that this can favor the adoption of specific secondary structures, such as turn-like features, which can be beneficial for receptor binding. warwick.ac.uk This change in dihedral angles allows for access to new peptide "structural space." warwick.ac.uk

Fragment-Based Approaches Utilizing Oxetane Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds by screening libraries of low-molecular-weight fragments. Oxetane-containing molecules are highly desirable as components of fragment libraries due to their unique combination of properties. rsc.orgmorressier.com

Scaffolds like this compound serve as excellent starting points or "fragments" because they possess:

Three-Dimensionality : The inherent 3D nature of the oxetane ring provides well-defined vectors for exploring protein binding pockets, a significant advantage over flat, aromatic fragments. digitellinc.commorressier.com

Polarity and Solubility : The polarity of the oxetane improves the aqueous solubility of the fragment, which is a critical requirement for biophysical screening methods used in FBDD. researchgate.net

Synthetic Tractability : Oxetane scaffolds can be synthesized and functionalized to create diverse libraries of fragments that explore new chemical space. rsc.orgmorressier.com The iodo-phenyl group on this compound, for instance, serves as a synthetic handle for further elaboration using cross-coupling reactions.

The design of such "designer 3D fragments" aims to populate fragment libraries with novel, sp3-rich, and polar motifs to increase the probability of identifying unique and high-quality hits against challenging biological targets. morressier.com

Table 4: Properties of Oxetane Scaffolds for Fragment-Based Drug Discovery

| Property | Advantage in FBDD | Source |

|---|---|---|

| Low Molecular Weight | Adheres to the "Rule of Three" for fragments. | researchgate.net |

| High Fsp3 Content | Provides 3D exit vectors for fragment growth. | digitellinc.com |

| Polarity / Solubility | Ensures suitability for screening assays. | enamine.netresearchgate.net |

| Chemical Tractability | Allows for rapid and diverse library synthesis. | rsc.orgmorressier.com |

| Novelty | Explores underrepresented areas of chemical space. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.